molecular formula C8H15NO2 B12793207 Homostachydrine CAS No. 472-22-0

Homostachydrine

Cat. No.: B12793207
CAS No.: 472-22-0
M. Wt: 157.21 g/mol
InChI Key: XULZWQRXYTVUTE-ZETCQYMHSA-N
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Description

Homostachydrine is an ammonium betaine that is a pipecolic acid zwitterion with methyl groups substituted for the two hydrogens at the nitrogen. It is found in fruits, seeds, and leaves of orange, lemon, and bergamot . This compound has been identified as a substrate of the carnitine/organic cation transporter OCTN1/SLC22A4 .

Preparation Methods

Chemical Reactions Analysis

Homostachydrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . The compound’s structure allows it to participate in reactions typical of ammonium betaines and pipecolic acid derivatives.

Mechanism of Action

Homostachydrine exerts its effects by being a substrate of the OCTN1 transporter. This transporter is involved in the uptake of various compounds, including food-derived antioxidants . The administration of this compound increases the expression of genes related to epilepsy, such as Arc, Egr1, and BDNF, in the brain . This suggests that this compound may play a role in modulating neuronal activity and excitability.

Properties

CAS No.

472-22-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XULZWQRXYTVUTE-ZETCQYMHSA-N

Isomeric SMILES

C[N+]1(CCCC[C@H]1C(=O)[O-])C

Canonical SMILES

C[N+]1(CCCCC1C(=O)[O-])C

melting_point

300 °C

physical_description

Solid

Origin of Product

United States

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